Receptor Selectivity: >290‑Fold Preference for 5‑HT₄ Over Other 5‑HT Subtypes Versus Cisapride and Tegaserod
Prucalopride demonstrates >290‑fold selectivity for 5‑HT₄ₐ/₄₆ receptors over other 5‑HT receptor subtypes . In contrast, the non‑selective 5‑HT₄ agonists cisapride and tegaserod exhibit significant cross‑reactivity with hERG potassium channels and 5‑HT₁ receptors, respectively, which has been mechanistically linked to cardiovascular adverse events including QT prolongation and ischemia [1].
| Evidence Dimension | Receptor selectivity and off-target engagement |
|---|---|
| Target Compound Data | pKᵢ 8.6 (5‑HT₄ₐ), 8.1 (5‑HT₄₆); >290‑fold selectivity over non‑5‑HT₄ subtypes; no hERG or 5‑HT₁ affinity at therapeutic concentrations |
| Comparator Or Baseline | Cisapride: hERG channel blockade → QT prolongation; Tegaserod: 5‑HT₁ receptor agonism → ischemia |
| Quantified Difference | >290‑fold selectivity window; absence of hERG/5‑HT₁ interaction versus documented hERG blockade (cisapride) and 5‑HT₁ agonism (tegaserod) |
| Conditions | Radioligand binding assays using human recombinant 5‑HT receptor subtypes; hERG channel electrophysiology assays; systematic review of clinical cardiovascular safety data |
Why This Matters
This selectivity profile directly translates to a differentiated cardiovascular safety profile, eliminating QT prolongation liability that led to the withdrawal of cisapride and tegaserod from clinical use.
- [1] Tack J, Camilleri M, Chang L, et al. Systematic review: cardiovascular safety profile of 5‑HT₄ agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012;35(7):745-767. View Source
